molecular formula C15H21N3O B2570328 1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one CAS No. 2094504-10-4

1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one

Cat. No. B2570328
M. Wt: 259.353
InChI Key: HXTPKMJYCRZOEP-UHFFFAOYSA-N
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Description

The compound “1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one” is a complex organic molecule. It contains an imidazo[1,5-a]pyridine moiety, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . This moiety is connected to a piperidine ring, which is a six-membered ring containing one nitrogen atom . The molecule also contains a prop-2-en-1-one group, which is a type of enone and consists of a double bond and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The imidazo[1,5-a]pyridine moiety is a bicyclic aromatic system, which may contribute to the compound’s stability and possibly its reactivity . The piperidine ring is a common structural feature in many pharmaceuticals and could influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The imidazo[1,5-a]pyridine moiety might participate in aromatic substitution reactions . The double bond in the prop-2-en-1-one group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the imidazo[1,5-a]pyridine moiety might influence the compound’s acidity and basicity .

Future Directions

The compound “1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one” could be of interest in various fields, including medicinal chemistry, due to the presence of the imidazo[1,5-a]pyridine and piperidine moieties . Further studies would be needed to explore its potential applications.

properties

IUPAC Name

1-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-14(19)17-8-5-6-12(11-17)15-16-10-13-7-3-4-9-18(13)15/h2,10,12H,1,3-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTPKMJYCRZOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=NC=C3N2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one

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